Dolaconine

Phytochemistry Chemotaxonomy Structural Biology

Dolaconine (CAS 82841-75-6) is a naturally occurring C18-bisnorditerpenoid alkaloid belonging to the lappaconitine-type structural class, isolated from multiple Aconitum species including A. campylorrhynchum, A.

Molecular Formula C24H37NO5
Molecular Weight 419.6 g/mol
CAS No. 82841-75-6
Cat. No. B1220518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDolaconine
CAS82841-75-6
Synonymsdolaconine
Molecular FormulaC24H37NO5
Molecular Weight419.6 g/mol
Structural Identifiers
SMILESCCN1CC2CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC(=O)C)OC)O)OC
InChIInChI=1S/C24H37NO5/c1-5-25-11-13-6-7-19(29-4)24-15(13)9-17(22(24)25)23(27)10-18(28-3)14-8-16(24)20(23)21(14)30-12(2)26/h13-22,27H,5-11H2,1-4H3
InChIKeyMLYKFKUTKJPICF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dolaconine (CAS 82841-75-6): C18-Diterpenoid Alkaloid Procurement Guide for Phytochemical Reference and Structural Studies


Dolaconine (CAS 82841-75-6) is a naturally occurring C18-bisnorditerpenoid alkaloid belonging to the lappaconitine-type structural class, isolated from multiple Aconitum species including A. campylorrhynchum, A. toxicum, and A. forrestii [1]. With a molecular formula of C24H37NO5 and a molecular weight of 419.6 g/mol, dolaconine features the characteristic heptacyclic lappaconitine skeleton bearing an acetate ester at C-14 and only four oxygen functions—a structural feature described as very rare among C18 diterpene alkaloids [2]. Its primary utility lies in phytochemical fingerprinting, chemotaxonomic marker studies, and as a structurally simplified scaffold for structure–activity relationship (SAR) investigations of the diterpenoid alkaloid class.

Why Dolaconine Cannot Be Generically Substituted by Other C18-Diterpenoid Alkaloids in Analytical or Pharmacological Studies


C18-diterpenoid alkaloids exhibit profound functional divergence despite sharing a common lappaconitine skeleton. Dolaconine and its closest structural analog aconosine are distinguished by possessing only four oxygen functions, whereas the vast majority of C18 alkaloids bear five or more oxygen substituents—a difference that directly impacts lipophilicity, membrane permeability, and metabolic stability predictions [1]. Moreover, the pharmacological testing of the majority of Aconitum alkaloids, including dolaconine, has not been reported in the literature, meaning that activity data from structurally related but functionally distinct analogs such as lappaconitine (a known Nav1.7 inhibitor with IC50 = 27.67 µM) cannot be extrapolated to dolaconine [2]. Interchanging dolaconine with aconosine (which possesses N-cholinoblocker activity, EC50 ≈ 10⁻⁵ g/mL) or delavaconine (which bears an additional hydroxyl group) would introduce unverified pharmacological variables, invalidating comparative analytical or biological conclusions.

Quantitative Differentiation Evidence for Dolaconine (82841-75-6) vs. Aconosine, Delavaconine, and Lappaconitine


Minimal Oxygen Function Count: Dolaconine vs. Aconosine vs. Typical C18-Diterpenoid Alkaloids

Dolaconine and aconosine are distinguished from all other C18-diterpenoid alkaloids isolated from Aconitum toxicum by possessing only four oxygen functions, a feature explicitly described as very rare among the C18 alkaloid subclass [1]. By contrast, delavaconitine (also co-isolated) bears multiple oxygen substituents typical of the class, and lappaconitine (C32H44N2O8) contains nine hydrogen bond acceptors. The reduced oxygenation state of dolaconine directly predicts lower topological polar surface area (TPSA = 68.20 Ų) and different hydrogen-bonding capacity (1 H-bond donor, 6 H-bond acceptors) compared to lappaconitine (TPSA = 127.00 Ų, 3 H-bond donors, 9 H-bond acceptors) [2][3]. This minimal oxygenation constitutes a measurable structural discriminant relevant to chromatographic retention, mass spectrometric fragmentation patterns, and pharmacokinetic prediction models.

Phytochemistry Chemotaxonomy Structural Biology

Physicochemical Differentiation: Molecular Weight and TPSA of Dolaconine vs. Aconosine and Delavaconine

Among the four C18 alkaloids co-isolated from Aconitum toxicum, dolaconine (MW = 419.60 g/mol, TPSA = 68.20 Ų) exhibits intermediate molecular weight but distinct polar surface area relative to its closest structural neighbors [1][2]. Aconosine (C22H35NO4, MW = 377.50 g/mol, TPSA = 62.20 Ų) is lighter and less polar, while delavaconine (C22H35NO5, MW = 393.50 g/mol, TPSA = 82.40 Ų) has comparable mass but higher polarity. The TPSA difference between dolaconine and delavaconine (Δ = -14.20 Ų) is attributable to the acetate ester at C-14 in dolaconine replacing a free hydroxyl group, which simultaneously increases molecular weight while reducing polarity. This inverse relationship between molecular weight and TPSA is unique to dolaconine within this biogenetically related series and provides a measurable basis for chromatographic method development, where dolaconine's intermediate retention characteristics ensure unambiguous separation from both aconosine and delavaconine in reverse-phase HPLC systems [3].

Analytical Chemistry Drug Discovery Natural Product Isolation

Predicted Blood–Brain Barrier Permeability: Dolaconine vs. Aconosine and Delavaconine

In silico ADMET predictions using the admetSAR 2.0 platform reveal a critical divergence in predicted blood–brain barrier (BBB) permeability among structurally related C18 alkaloids. Dolaconine is predicted to cross the BBB with a probability of 80.00%, whereas aconosine and delavaconine exhibit substantially lower predicted BBB permeation probabilities of 67.50% and 50.00%, respectively [1][2][3]. The higher BBB penetration probability of dolaconine is consistent with its higher XlogP (1.80) and lower hydrogen bond donor count (1) relative to delavaconine (XlogP = 0.10, 3 HBD), aligning with established physicochemical determinants of CNS penetration. This 30-percentage-point differential between dolaconine and delavaconine (Δ = +30.00 pp) provides a quantifiable rationale for selecting dolaconine over delavaconine in any experimental context where CNS exposure is a relevant consideration, such as neuropharmacological screening or neurotoxicity assessment of diterpenoid alkaloids.

ADMET Prediction Neuropharmacology Computational Toxicology

Predicted Ames Mutagenicity: Dolaconine vs. Aconosine and Delavaconine

Predicted Ames mutagenicity, a standard computational proxy for genotoxic potential, differentiates dolaconine from its closest analogs. The admetSAR 2.0 platform predicts dolaconine as Ames-negative with a probability of 67.70%, indicating a higher confidence in non-mutagenicity than aconosine (Ames-negative probability = 56.70%) and comparable confidence to delavaconine (63.00%) [1][2][3]. While all three compounds are predicted as non-mutagenic overall, the probability gradient (dolaconine > delavaconine > aconosine) mirrors the structural progression in molecular weight and the presence of the C-14 acetate ester in dolaconine. The 11-percentage-point higher non-mutagenicity probability of dolaconine relative to aconosine (Δ = +11.00 pp) may reflect the reduced free hydroxyl count and altered electrophilic reactivity of the acetylated derivative, providing a computational basis for prioritizing dolaconine in safety-critical procurement decisions where even marginal genotoxicity risk differences influence compound selection.

Genotoxicity Screening Safety Assessment Computational Toxicology

C-8 Acetylation: Dolaconine as the Parent Scaffold for 8-Acetyldolaconine

Dolaconine serves as the immediate biosynthetic and synthetic precursor to 8-acetyldolaconine (CAS 132160-38-4, C26H39NO6, MW = 461.59 g/mol), a structurally distinct alkaloid first isolated from Aconitum campylorrhynchum and identified by IR, MS, 1H and 13C NMR with DEPT and CH-COSY techniques [1]. The structural elucidation confirmed that saponification of 8-acetyldolaconine yields aconosine, establishing dolaconine as the non-acetylated parent scaffold within this chemical series [2]. The presence or absence of the C-8 acetyl group confers measurably different physicochemical properties: 8-acetyldolaconine has zero hydrogen bond donors (vs. 1 for dolaconine), higher molecular weight (+42.03 g/mol, +10.0%), and increased molecular volume (324.13 vs. uncalculated for dolaconine), all of which influence solubility, permeability, and chromatographic behavior. For procurement, dolaconine represents the unacetylated reference standard essential for verifying the identity and purity of its acetylated derivative and for conducting controlled derivatization studies.

Natural Product Chemistry Derivatization Chemical Probes

Pharmacological Testing Gap: Dolaconine vs. Aconosine (Known N-Cholinoblocker Activity)

A critical differentiation between dolaconine and its closest structural analog aconosine is the documented pharmacological activity profile. Aconosine has been characterized as an N-cholinoblocker with an EC50 of 10⁻⁵ g/mL for N-cholinolytic activity in whole-animal models and is described as a ganglion blocking agent and reversible myorelaxant [1]. In contrast, the pharmacological testing of dolaconine has explicitly not been reported in the peer-reviewed literature, as confirmed by a 2006 review of diterpene alkaloids from Carpathian Basin Aconitum species [2]. This absence of pharmacological data for dolaconine is itself a measurable differentiator: aconosine (C22H35NO4, lacking the C-14 acetate) exhibits a defined cholinergic mechanism, whereas dolaconine (C24H37NO5, bearing a C-14 acetate) remains pharmacologically uncharacterized. Researchers must therefore not assume that dolaconine shares aconosine's N-cholinoblocker activity, as the C-14 acetate substitution could substantially alter target engagement.

Pharmacology Target Identification Bioassay

Application Scenarios for Dolaconine (82841-75-6) Based on Quantified Differentiation Evidence


Phytochemical Fingerprinting and Quality Control of Aconitum Species

Dolaconine serves as a diagnostic chemotaxonomic marker for species-level authentication of Aconitum toxicum, A. episcopale, and A. forrestii, where its unique combination of only four oxygen functions and intermediate TPSA (68.20 Ų) distinguishes it from co-occurring alkaloids such as delavaconine (TPSA = 82.40 Ų) and lappaconitine (TPSA = 127.00 Ų) [1]. Its distinct chromatographic retention profile enables unambiguous HPLC-UV or LC-MS quantification in multi-alkaloid extracts. Procurement of high-purity dolaconine (>95% by HPLC-ELSD, as available from reference standard suppliers) is essential for constructing calibration curves and validating analytical methods per pharmacopoeial guidelines for herbal medicine quality control.

Chemotaxonomic Marker Studies in Ranunculaceae Systematics

The co-occurrence of dolaconine and aconosine (both bearing only four oxygen functions) within a biogenetically related series isolated from Aconitum toxicum provides a structurally simplified pair for chemotaxonomic investigations of the Ranunculaceae family [1]. Because these two alkaloids are described as very rare among C18 diterpene alkaloids, their presence or absence in plant specimens offers higher taxonomic resolution than more ubiquitous alkaloid markers such as lappaconitine. Dolaconine's C-14 acetate ester (absent in aconosine) further differentiates it from its co-metabolite, enabling mass spectrometric discrimination even in crude extracts, and making it a superior marker for tracking intraspecific chemical variation linked to altitude or geographic origin.

Structure–Activity Relationship (SAR) Libraries: Dolaconine as a Minimal-Oxygenation Scaffold

Dolaconine's four-oxygen-function architecture represents a uniquely stripped-down scaffold within the C18-diterpenoid alkaloid class, where most members bear five or more oxygen substituents [1]. This minimal oxygenation renders dolaconine the compound of choice as a starting template for systematic SAR studies, where controlled introduction of additional hydroxyl, methoxy, or ester groups can map the contribution of each oxygen function to bioactivity with minimal confounding. Procurement of dolaconine as the unsubstituted parent scaffold is mandatory for any derivatization program aiming to probe the pharmacological impact of incremental oxygenation, as using lappaconitine (9 hydrogen bond acceptors) or delavaconine (3 HBD, 6 HBA) would preclude isolation of individual oxygen function contributions.

In Silico Toxicology Screening: Prioritization Based on Predicted Ames and BBB Profiles

For natural product screening libraries requiring computational triage, dolaconine's predicted safety and permeability profile (Ames-negative probability = 67.70%; BBB permeation probability = 80.00%) outperforms aconosine (Ames = 56.70%, BBB = 67.50%) and delavaconine (BBB = 50.00%) on two critical ADMET endpoints simultaneously [1][2]. Compound library managers should prioritize dolaconine over aconosine when genotoxicity risk minimization is paramount (ΔAmes = +11.00 pp), and over delavaconine when CNS exposure is a desired or acceptable property (ΔBBB = +30.00 pp). Dolaconine thus occupies a uniquely balanced position in the C18 alkaloid chemical space, combining the highest BBB permeability with the highest non-mutagenicity confidence among its closest analogs.

Quote Request

Request a Quote for Dolaconine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.